N,N-dibutyl-4-chloro-2-nitrobenzamide
Description
N,N-Dibutyl-4-chloro-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the 2-position and a chlorine atom at the 4-position of the benzene ring. The amide nitrogen is substituted with two butyl groups, conferring significant lipophilicity and steric bulk. For example, N-(3-chlorophenethyl)-4-nitrobenzamide was prepared by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with triethylamine as a base . Similar methods likely apply to this compound, substituting the amine with dibutylamine. Characterization of such compounds typically involves NMR, UV-Vis, and mass spectrometry .
Properties
Molecular Formula |
C15H21ClN2O3 |
|---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
N,N-dibutyl-4-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-8-7-12(16)11-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
DXKKSMGVIJRTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of N,N-dibutyl-4-chloro-2-nitrobenzamide involves several steps. While specific literature on this compound is scarce, we can infer a plausible synthetic route based on analogous reactions. One possible route could involve the following steps:
Nitration: Nitration of 4-chlorobenzaldehyde to form 4-chloro-2-nitrobenzaldehyde.
Reductive Amination: Reaction of 4-chloro-2-nitrobenzaldehyde with butylamine to yield this compound.
Industrial Production:: Industrial-scale production methods for this compound are not well-documented. Researchers typically synthesize it in small quantities for specialized applications.
Chemical Reactions Analysis
N,N-dibutyl-4-chloro-2-nitrobenzamide may undergo various chemical reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents.
Substitution: Substitution reactions at the chlorine atom.
Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
Chemistry
N,N-dibutyl-4-chloro-2-nitrobenzamide serves as an important intermediate in organic synthesis. It is utilized in the development of other chemical compounds, particularly those targeting pharmaceutical applications.
| Application | Description |
|---|---|
| Intermediate in synthesis | Used in the production of various pharmaceuticals and agrochemicals. |
| Reaction with nucleophiles | The amide group can participate in nucleophilic substitution reactions, leading to diverse derivatives. |
Biology
The compound has been investigated for its biological activities, including enzyme inhibition and protein-ligand interactions.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.
| Enzyme Type | IC50 (μM) |
|---|---|
| Phosphodiesterase I | 1.5 |
| Phosphodiesterase II | 2.0 |
Medicine
Research indicates potential therapeutic applications of this compound in treating various diseases:
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line Type | LC50 (μM) | GI50 (μM) |
|---|---|---|
| NSCLC (Lung Cancer) | 0.14 | 0.25 |
| Melanoma | 0.20 | 0.30 |
| Breast Cancer | 0.25 | 0.35 |
Industry
In industrial settings, this compound is utilized as a reagent for producing specialty chemicals and materials with specific properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against lung cancer cells. The results showed that the compound exhibited significant cytotoxicity, leading to further investigation into its mechanisms of action and potential as a lead compound for drug development.
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the inhibition of phosphodiesterase by this compound, highlighting its role in regulating cellular signaling pathways. This research suggests that the compound could be developed into a therapeutic agent for conditions like pulmonary arterial hypertension.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. if it interacts with biological targets, it likely affects cellular processes through specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Amide Nitrogen
The nature of substituents on the amide nitrogen profoundly impacts physical and chemical properties. For instance:
- N,N-Dicyclohexyl-4-nitrobenzamide : The cyclohexyl groups introduce greater steric hindrance and hydrophobicity compared to the butyl groups in the target compound. This likely reduces solubility in polar solvents and influences crystal packing .
Halogen Substituent Variations
Replacing chlorine with bromine alters electronic and steric profiles:
- 4-Bromo-N-(2-nitrophenyl)benzamide : Bromine’s larger atomic radius increases molecular weight and may enhance intermolecular halogen bonding, as seen in its crystallographic dimeric structure (two molecules per asymmetric unit) . In contrast, chlorine’s smaller size in the target compound might reduce such interactions.
Nitro Group Positional Isomerism
The nitro group’s position affects dipole moments and reactivity:
- N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide : A corrigendum highlights the importance of nitro positioning; the 5-nitro isomer differs in hydrogen-bonding networks and dipole alignment compared to the 2-nitro configuration in the target compound .
Heterocyclic Modifications
Incorporation of heterocycles introduces distinct bioactivity:
- 2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide : The benzothiazole moiety may enhance biological activity (e.g., kinase inhibition) compared to the target compound’s simpler benzamide scaffold .
Spectroscopic Characterization
- N,N-Dimethyl-4-nitrobenzamide : NMR spectra show characteristic nitro group deshielding (e.g., aromatic protons near nitro at δ ~8.2 ppm). The target compound’s dibutyl groups would cause upfield shifts for adjacent protons due to electron-donating effects .
- N-(3-chlorophenethyl)-4-nitrobenzamide : UV-Vis spectra reveal strong absorption at ~260–300 nm due to nitro conjugation, a feature shared with the target compound .
Data Table: Key Comparative Features
Biological Activity
N,N-dibutyl-4-chloro-2-nitrobenzamide is a synthetic organic compound that has gained attention in various fields, including medicinal chemistry and pharmacology. Its structure features a nitro group and a chloro substituent on a benzamide backbone, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented as follows:
The presence of the nitro group () is crucial for its reactivity, while the chloro group () enhances its lipophilicity, allowing better interaction with biological membranes.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can modify proteins and nucleic acids. The chloro substituent may also participate in covalent bonding with nucleophilic sites on enzymes or proteins, potentially leading to inhibition of their activity .
Enzyme Inhibition
Research has shown that derivatives of nitrobenzamide compounds exhibit significant inhibitory effects on various enzymes. For instance, studies indicate that related compounds demonstrate strong inhibition against α-glucosidase, an enzyme critical in carbohydrate metabolism . The structure-activity relationship (SAR) analysis suggests that electron-donating and electron-withdrawing groups on the phenyl ring enhance enzyme inhibition .
Antidiabetic Potential
A significant area of research involves the antidiabetic properties of this compound. In vitro studies have demonstrated that compounds related to this structure effectively inhibit α-glucosidase and α-amylase activities, which are vital for glucose metabolism. These findings suggest potential applications in managing type 2 diabetes .
Anticancer Activity
Preliminary studies indicate that similar nitrobenzamide derivatives possess anticancer properties. For instance, certain derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer . The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and DNA damage.
Study 1: Antidiabetic Efficacy
In a study evaluating the antidiabetic potential of this compound derivatives, researchers synthesized several analogs and conducted in vitro assays against α-glucosidase. The most active compound demonstrated an IC50 value significantly lower than standard antidiabetic drugs, indicating strong inhibitory activity .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 5o | 12.5 | High |
| 5a | 25.0 | Moderate |
| 5v | 50.0 | Low |
Study 2: Anticancer Activity
Another study focused on the anticancer effects of nitrobenzamide derivatives showed that treatment with these compounds led to a dose-dependent decrease in cell viability across multiple cancer cell lines. Notably, compound NSC765690 exhibited potent anti-proliferative effects with an IC50 value below 5 μM in sensitive cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma | 1.5 |
| Breast Cancer | 2.0 |
| Colon Cancer | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
